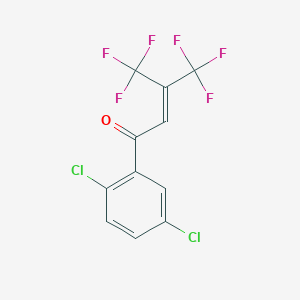
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple phenyl groups and a phosphorous acid moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid typically involves multi-step organic reactions. One common method includes the reaction of tetraphenylpropane derivatives with hydroxypropan-2-yloxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of flow microreactors for efficient and sustainable synthesis. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl compounds.
Applications De Recherche Scientifique
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Hydroxypropan-2-yloxy)propanoic acid
- Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated
- 2-(1-Hydroxypropan-2-yloxy)acetic acid
Uniqueness
What sets 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid apart from similar compounds is its unique combination of phenyl groups and phosphorous acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
33774-78-6 |
|---|---|
Formule moléculaire |
C30H36O9P2 |
Poids moléculaire |
602.5 g/mol |
Nom IUPAC |
3-(1-hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol;phosphorous acid |
InChI |
InChI=1S/C30H30O3.2H3O3P/c1-24(22-31)33-23-29(32,25-14-6-2-7-15-25)30(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28;2*1-4(2)3/h2-21,24,31-32H,22-23H2,1H3;2*1-3H |
Clé InChI |
IOVFCWZOYWSNEA-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)OCC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.OP(O)O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




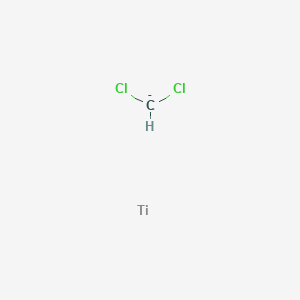
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)
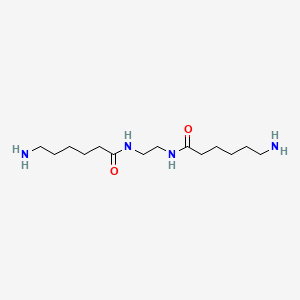
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)

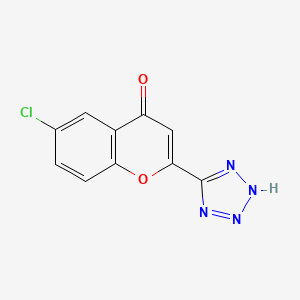
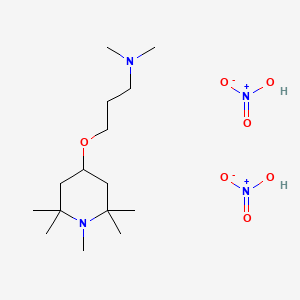

![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
